[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate
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Overview
Description
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamimidoyl group, a cyclobutyl ring, and an acetate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Carbamimidoyl Group: The carbamimidoyl group can be introduced via a reaction with an appropriate amine and a carbodiimide reagent.
Attachment of the Acetate Moiety: The acetate group can be attached through an esterification reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diester of malonic acid used in organic synthesis.
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor of mitochondrial glutaminase.
Methylammonium lead halide:
Uniqueness
[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H21N3O4 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
[(1-carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate |
InChI |
InChI=1S/C12H21N3O4/c1-8(16)19-15(10(17)18-11(2,3)4)12(9(13)14)6-5-7-12/h5-7H2,1-4H3,(H3,13,14) |
InChI Key |
HSJKFHDCJVEJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C(=O)OC(C)(C)C)C1(CCC1)C(=N)N |
Origin of Product |
United States |
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